molecular formula C20H22N2O5 B5204969 Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate CAS No. 5914-96-5

Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B5204969
CAS No.: 5914-96-5
M. Wt: 370.4 g/mol
InChI Key: NSXVWZFGWQUJPU-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound characterized by its pyrrolidine ring structure

Preparation Methods

The synthesis of Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions are employed to attach the benzyl group to the pyrrolidine ring.

    Addition of the Hydroxy Group: Hydroxylation reactions are used to introduce the hydroxy group at the desired position.

    Attachment of the Methoxyphenyl Carbamoyl Moiety: This step involves carbamoylation reactions using methoxyphenyl isocyanate or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Industrial Applications: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound shares a similar pyrrolidine ring structure but differs in the substituents attached to the ring.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core structure and exhibit different biological activities compared to pyrrolidine derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-26-17-9-7-15(8-10-17)21-19(24)18-11-16(23)12-22(18)20(25)27-13-14-5-3-2-4-6-14/h2-10,16,18,23H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVWZFGWQUJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(CN2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386891
Record name benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5914-96-5
Record name benzyl 4-hydroxy-2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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